Mafenide

Description

Mafenide is a sulfonamide-type antimicrobial agent used to treat severe burns. It acts by reducing the bacterial population present in the burn tissue and promotes healing of deep burns. In 1998, mafenide acetate was approved under the FDA’s accelerated approval regulations. In November 2022, the use of mafenide acetate (powder for 5% topical solution) was withdrawn by the FDA due to an unresolved confirmatory study required to fulfill the accelerated approval requirements.

Mafenide is a Methylated Sulfonamide Antibacterial.

MAFENIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1969 and is indicated for burn and bacterial disease and has 1 investigational indication.

A sulfonamide that inhibits the enzyme CARBONIC ANHYDRASE and is used as a topical anti-bacterial agent, especially in burn therapy.

See also: Mafenide Acetate (active moiety of); Mafenide Hydrochloride (active moiety of).

Structure

3D Structure

Properties

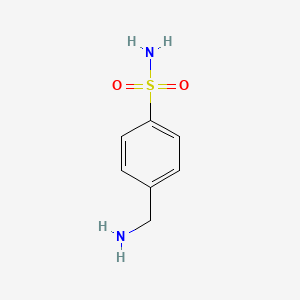

IUPAC Name |

4-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMRLRRVMHJFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047860 | |

| Record name | Mafenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-39-6 | |

| Record name | Mafenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mafenide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mafenide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mafenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mafenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mafenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAFENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58447S8P4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Mafenide: Pathways and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Mafenide (4-(aminomethyl)benzenesulfonamide), a sulfonamide-based antimicrobial agent. The document details several synthetic routes, including starting materials, key intermediates, and reaction mechanisms. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for cited methodologies are provided.

Introduction

Mafenide is a topical antimicrobial agent used to prevent infection in severe burn cases. Its synthesis has been approached through various chemical strategies, primarily focusing on the construction of the core aminomethylphenylsulfonamide structure. This guide explores three principal synthetic pathways, offering insights into the chemical transformations and conditions required for the efficient production of Mafenide.

Synthesis Pathways

Three primary pathways for the synthesis of Mafenide have been identified and are detailed below:

-

Pathway 1: From Toluene via Chlorination and Amination

-

Pathway 2: From Benzylamine via Sulfonation

-

Pathway 3: From 4-Cyanobenzenesulfonamide via Reduction

The following sections provide a detailed exploration of each pathway, including reaction schemes, experimental protocols, and quantitative data.

Pathway 1: Synthesis from Toluene

This pathway is a multi-step process that begins with the readily available starting material, toluene. The key steps involve the formation of p-toluenesulfonyl chloride, followed by amidation, side-chain chlorination, and a final amination step.

Logical Workflow for Pathway 1

Caption: Synthesis of Mafenide starting from Toluene.

Experimental Protocols for Pathway 1

Step 1a: Synthesis of p-Toluenesulfonyl Chloride from Toluene

-

Reaction: Toluene is reacted with chlorosulfonic acid to yield p-toluenesulfonyl chloride.

-

Procedure: A detailed procedure can be found in various organic synthesis literature. Typically, toluene is added dropwise to an excess of chlorosulfonic acid at a controlled temperature, followed by quenching with ice water to precipitate the product.

Step 1b: Synthesis of p-Toluenesulfonamide from p-Toluenesulfonyl Chloride

-

Reaction: p-Toluenesulfonyl chloride is reacted with aqueous ammonia to form p-toluenesulfonamide.

-

Procedure: p-Toluenesulfonyl chloride is added portion-wise to a concentrated aqueous solution of ammonia. The reaction is typically exothermic and may require cooling to maintain a moderate temperature. The resulting solid p-toluenesulfonamide is then isolated by filtration, washed with water, and dried.

Step 1c: Synthesis of 4-(Chloromethyl)benzenesulfonamide from p-Toluenesulfonamide

-

Reaction: The methyl group of p-toluenesulfonamide is chlorinated.

Step 1d: Synthesis of Mafenide from 4-(Chloromethyl)benzenesulfonamide

-

Reaction: 4-(Chloromethyl)benzenesulfonamide is reacted with ammonia to yield Mafenide.

-

Procedure: This reaction is a nucleophilic substitution where the chlorine atom is displaced by an amino group. A solution of 4-(chloromethyl)benzenesulfonamide in a suitable solvent would be treated with a source of ammonia, such as aqueous or alcoholic ammonia, potentially under pressure and/or elevated temperature to facilitate the reaction.

Quantitative Data for Pathway 1

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1a | Toluene | Chlorosulfonic acid | p-Toluenesulfonyl Chloride | High |

| 1b | p-Toluenesulfonyl Chloride | Aqueous Ammonia | p-Toluenesulfonamide | ~90% |

| 1c | p-Toluenesulfonamide | Chlorinating agent (e.g., NCS) | 4-(Chloromethyl)benzenesulfonamide | - |

| 1d | 4-(Chloromethyl)benzenesulfonamide | Ammonia | Mafenide | - |

Yields are approximate and can vary based on specific reaction conditions. Data for steps 1c and 1d are not available in the provided search results.

Pathway 2: Synthesis from Benzylamine

This pathway offers a more direct route to Mafenide through the sulfonation of benzylamine.

Logical Workflow for Pathway 2

Caption: Direct synthesis of Mafenide from Benzylamine.

Experimental Protocols for Pathway 2

Method A:

-

Reaction: Benzylamine is sulfonated using fuming sulfuric acid.

-

Procedure: To 30 ml of 20% fuming sulfuric acid at 0°C, 10 ml of benzylamine is slowly added with stirring. The mixture is then warmed to room temperature and stirred for 30 minutes, followed by heating at 80°C for 1 hour. After cooling, the reaction mixture is poured into 400 ml of cold diethyl ether. The resulting solid is collected by filtration, washed with cold diethyl ether, and purified by dissolving in a minimal volume of ammonia solution, followed by precipitation with concentrated HCl to a pH of 1.[1]

-

Yield: 5.5 g of Mafenide.[1]

Method B:

-

Reaction: Benzylamine is reacted with a mixture of sulfuric acid and fuming sulfuric acid.

-

Procedure: 107.1 parts of benzylamine are added dropwise over one hour to 535.8 parts of 5% fuming sulfuric acid (prepared by mixing 401.9 parts of 96% sulfuric acid and 133.9 parts of 31.9% fuming sulfuric acid), maintaining the temperature at or below 40°C. The temperature is then raised to 120°C and held for 1 hour. After cooling to 30°C, the mixture is poured into 500 parts of ice water. The precipitated crystals are filtered, washed with 200 parts of cold water and 150 parts of methanol, and dried at 80°C.[1]

-

Yield: 57.8 parts of Mafenide.[1]

Quantitative Data for Pathway 2

| Method | Starting Material | Reagents/Conditions | Product | Yield |

| A | Benzylamine (10 ml) | 20% Fuming H₂SO₄ (30 ml), 0-80°C | Mafenide | 5.5 g |

| B | Benzylamine (107.1 parts) | 5% Fuming H₂SO₄ (535.8 parts), ≤40°C then 120°C | Mafenide | 57.8 parts |

Pathway 3: Synthesis from 4-Cyanobenzenesulfonamide

This modern approach utilizes the reduction of a nitrile group to a primary amine, offering a potentially cleaner and more efficient synthesis.

Logical Workflow for Pathway 3

Caption: Synthesis of Mafenide via reduction of 4-Cyanobenzenesulfonamide.

Experimental Protocol for Pathway 3

-

Reaction: 4-Cyanobenzenesulfonamide is reduced to Mafenide, for example, via electrochemical hydrogenation.

-

Procedure: The electrochemical reduction is carried out in an undivided cell with a nickel cathode and a platinum anode, using Raney nickel as a catalyst. The reaction can be performed at a slightly elevated temperature (45°C) and a low current density (10 mA/cm²). This method has the advantage of not requiring an external pressurized hydrogen gas supply.

-

Yield: Good yields of 80-86% have been reported for the synthesis of Mafenide and other amino sulfonamides using this method.

Quantitative Data for Pathway 3

| Starting Material | Method | Reagents/Conditions | Product | Yield (%) |

| 4-Cyanobenzenesulfonamide | Electrochemical Hydrogenation | Ni cathode, Pt anode, Raney Ni catalyst, 45°C, 10 mA/cm² | Mafenide | 80-86 |

Conclusion

This guide has outlined three distinct and viable pathways for the synthesis of Mafenide, each with its own set of advantages and challenges. Pathway 1, starting from toluene, is a classic, multi-step approach. Pathway 2, the direct sulfonation of benzylamine, offers a more concise route. Pathway 3, the reduction of 4-cyanobenzenesulfonamide, represents a more modern and potentially greener alternative. The selection of a particular pathway in a research or industrial setting will depend on factors such as the availability and cost of starting materials, desired purity, scalability, and environmental considerations. The provided experimental protocols and quantitative data serve as a valuable resource for professionals in the field of drug development and organic synthesis. Further optimization of the less-defined steps, particularly in Pathway 1, could lead to more efficient and robust production methods for this important antimicrobial agent.

References

The Historical Development of Mafenide for Burn Wound Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of severe burn injuries has been a significant challenge in medicine, with infection being a primary cause of morbidity and mortality. The development of effective topical antimicrobial agents has been a cornerstone in improving patient outcomes. Among these, Mafenide has held a crucial and evolving role for over half a century. This technical guide provides a comprehensive overview of the historical development of Mafenide for burn wound treatment, detailing its discovery, key experimental findings, clinical applications, and mechanisms of action.

Historical Timeline and Formulation Development

Mafenide, initially synthesized in the 1940s, was first utilized by the German military during World War II as a topical agent to prevent gas gangrene in wounded soldiers.[1] Its potential for broader application in burn care was recognized later. The timeline below outlines the key milestones in the development of Mafenide for burn wound treatment.

References

Mafenide's Enigmatic Role in Bacterial Folic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafenide, a sulfonamide antimicrobial agent, has been a mainstay in the topical treatment of burn wounds for decades. Its efficacy is attributed to the inhibition of the bacterial folic acid synthesis pathway, a critical process for bacterial survival. However, the precise molecular mechanism of Mafenide's action remains a subject of scientific debate. While traditionally classified as a competitive inhibitor of dihydropteroate synthase (DHPS), emerging evidence suggests a more complex and potentially distinct mechanism compared to classical sulfonamides. This technical guide provides an in-depth exploration of Mafenide's interaction with the bacterial folic acid synthesis pathway, presenting the conflicting evidence, relevant experimental protocols, and a comparative analysis of its inhibitory action.

Introduction

The bacterial folic acid synthesis pathway is a validated and highly successful target for antimicrobial agents. Bacteria must synthesize folate de novo, as they are generally impermeable to exogenous folate. This pathway produces tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. The inhibition of this pathway effectively halts bacterial growth and replication.

Mafenide, chemically α-amino-p-toluenesulfonamide, is a structural analog of para-aminobenzoic acid (PABA), a key substrate in the folic acid synthesis pathway. This structural similarity is the basis for its antimicrobial activity. While broadly categorized with other sulfonamides, Mafenide exhibits unique properties that differentiate it from drugs like sulfamethoxazole.

The Bacterial Folic Acid Synthesis Pathway

The synthesis of tetrahydrofolate in bacteria is a multi-step enzymatic process. A simplified overview of the key steps is presented below.

Caption: Simplified bacterial folic acid synthesis pathway.

Mafenide's Mechanism of Action: A Tale of Conflicting Evidence

The role of Mafenide in inhibiting this pathway is not as straightforward as once presumed. Two primary hypotheses exist, which are not mutually exclusive.

The Classical View: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The long-standing and widely cited mechanism of action for sulfonamides, including Mafenide, is the competitive inhibition of dihydropteroate synthase (DHPS).[1][2] DHPS catalyzes the condensation of PABA and dihydropterin pyrophosphate to form dihydropteroate. Due to its structural similarity to PABA, Mafenide is thought to compete for the PABA binding site on the enzyme, thereby preventing the synthesis of dihydropteroate and halting the folic acid pathway.[1]

Caption: Competitive inhibition of DHPS by Mafenide (Classical View).

The Emerging View: A Non-Classical Mechanism

Contrary to the classical view, several studies have shown that Mafenide does not significantly inhibit DHPS at the enzymatic level.[3] This suggests that Mafenide's primary mechanism of action may be distinct from other sulfonamides. Alternative hypotheses include:

-

Inhibition of Dihydrofolate Synthase (DHFS): Some evidence points towards DHFS, the enzyme responsible for the addition of glutamate to dihydropteroate, as a potential target for Mafenide.

-

Inhibition of Folate Transport: Mafenide might also interfere with the bacterial transport systems responsible for the uptake of folate precursors.

Caption: Proposed alternative mechanisms of Mafenide action.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific IC50 or Ki values for Mafenide's inhibition of bacterial dihydropteroate synthase, dihydrofolate synthase, or folate transport systems. However, to provide context for the potency of sulfonamides against their classical target, DHPS, the following table summarizes inhibitory constants for other sulfonamide drugs against DHPS from various microorganisms.

| Sulfonamide | Microorganism | Enzyme | IC50 | Ki | Reference |

| Sulfamethoxazole | Toxoplasma gondii | DHPS | - | 57.3 µM | [4] |

| Compound 11a | Various bacteria | DHPS | 2.76 µg/mL | - | [5][6] |

| Nitrosoisocytosines | Bacillus anthracis | DHPS | 1.6 µM | - | [7] |

| Sulfathiazole | Escherichia coli | DHPS | - | 143-73 fold lower than wild type | [8] |

Note: The absence of specific quantitative data for Mafenide represents a significant knowledge gap and an area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the inhibition of the bacterial folic acid synthesis pathway.

Dihydropteroate Synthase (DHPS) Activity Assay

This protocol describes a common method to measure the enzymatic activity of DHPS and assess its inhibition by compounds like sulfonamides.[9]

Principle: The assay measures the incorporation of radiolabeled PABA into dihydropteroate.

Materials:

-

Purified DHPS enzyme

-

[³H]-p-Aminobenzoic acid (PABA)

-

Dihydropterin pyrophosphate (DHPP)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)

-

Mafenide or other test compounds

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, DHPP, and [³H]-PABA.

-

Add varying concentrations of Mafenide or a control vehicle to the reaction mixture.

-

Initiate the reaction by adding the purified DHPS enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold TCA.

-

Filter the reaction mixture through glass fiber filters to capture the precipitated product containing the incorporated radiolabel.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]-PABA.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each Mafenide concentration and determine the IC50 value.

Caption: Experimental workflow for a DHPS activity assay.

Bacterial Growth Inhibition Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of Mafenide against a specific bacterial strain.

Principle: The assay identifies the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

-

Growth medium (e.g., Mueller-Hinton broth)

-

Mafenide stock solution

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a serial dilution of Mafenide in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control well (bacteria, no drug) and a negative control well (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of Mafenide that inhibits bacterial growth (no turbidity).

-

Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration that shows no significant increase in OD.

Conclusion and Future Directions

The role of Mafenide in the inhibition of bacterial folic acid synthesis is more nuanced than traditionally presented. While its classification as a sulfonamide suggests action against DHPS, compelling evidence indicates that this may not be its primary mechanism of action. The lack of quantitative inhibitory data for Mafenide against any of the proposed enzymatic targets underscores a critical need for further research.

Future investigations should focus on:

-

Definitive Target Identification: Utilizing modern biochemical and genetic approaches to unequivocally identify the molecular target(s) of Mafenide within the folic acid pathway.

-

Quantitative Inhibitory Analysis: Determining the IC50 and Ki values of Mafenide against its identified target(s) to understand its potency.

-

Structural Biology Studies: Co-crystallization of Mafenide with its target enzyme(s) to elucidate the precise binding interactions at the molecular level.

A clearer understanding of Mafenide's mechanism of action will not only satisfy a long-standing scientific question but also pave the way for the rational design of novel and more potent antimicrobial agents that can combat the growing threat of antibiotic resistance.

References

- 1. What is the mechanism of Mafenide Acetate? [synapse.patsnap.com]

- 2. Mafenide | Johns Hopkins ABX Guide [hopkinsguides.com]

- 3. The effect of mafenide on dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Functional Groups of Mafenide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mafenide (4-(aminomethyl)benzenesulfonamide) is a sulfonamide antibiotic primarily used as a topical antimicrobial agent for preventing and treating bacterial infections in severe burn cases.[1][2] Its ability to penetrate eschar and maintain efficacy in the presence of pus and necrotic tissue makes it a valuable therapeutic agent in burn wound management. This technical guide provides a detailed examination of the molecular structure, functional groups, and analytical methodologies related to Mafenide, intended to support research and development activities.

Molecular Structure and Functional Groups

Mafenide possesses a relatively simple yet functionally significant molecular architecture. Its IUPAC name is 4-(aminomethyl)benzenesulfonamide, and its chemical formula is C₇H₁₀N₂O₂S.[1] The molecule consists of a central benzene ring substituted at the para positions with a sulfonamide group and an aminomethyl group.

The key functional groups that dictate the chemical properties and biological activity of Mafenide are:

-

Primary Aromatic Amine (within the sulfonamide group): The -SO₂NH₂ group is a defining feature of sulfonamides. The nitrogen atom's lone pair of electrons is delocalized into the sulfonyl group, which influences its acidity and ability to participate in hydrogen bonding. This group is crucial for the drug's mechanism of action.

-

Sulfonyl Group: The -SO₂- group is a strong electron-withdrawing group, which impacts the acidity of the sulfonamide N-H proton and the overall electronic distribution of the benzene ring.

-

Primary Aliphatic Amine: The -CH₂NH₂ group is a basic functional group that can be protonated at physiological pH. This group contributes to the molecule's solubility and interactions with biological targets.

-

Aromatic Ring: The benzene ring provides a rigid scaffold for the functional groups and is involved in van der Waals interactions.

The presence of these functional groups makes Mafenide a zwitterionic compound at certain pH values, influencing its solubility and transport characteristics.

Quantitative Data

A summary of the key quantitative data for Mafenide is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₂S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| Melting Point | 177-178 °C (with decomposition) | [1] |

| ¹H NMR (Mafenide HCl) | See Experimental Protocols section for spectrum. | [3] |

| IR Spectrum | See Experimental Protocols section for spectrum. | [4] |

Mechanism of Action

Mafenide exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Bacteria utilize para-aminobenzoic acid (PABA) as a substrate for DHPS to produce dihydropteroic acid, a precursor to folic acid. Folic acid is a vital cofactor in the synthesis of nucleotides and certain amino acids. By mimicking the structure of PABA, Mafenide binds to the active site of DHPS, thereby blocking the synthesis of folic acid and inhibiting bacterial growth and replication.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Mafenide Analysis

This protocol is adapted from established methods for sulfonamide analysis and can be used for the quantification of Mafenide in pharmaceutical preparations.

a. Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

b. Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Purified water

-

Mafenide reference standard

c. Chromatographic Conditions:

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., in a 70:30 v/v ratio). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

d. Standard Solution Preparation:

-

Accurately weigh about 25 mg of Mafenide reference standard and dissolve it in the mobile phase in a 25 mL volumetric flask to obtain a stock solution of 1 mg/mL.

-

Prepare working standard solutions of desired concentrations by diluting the stock solution with the mobile phase.

e. Sample Preparation:

-

For a cream or ointment, accurately weigh a quantity of the sample equivalent to about 25 mg of Mafenide into a suitable container.

-

Add a known volume of a suitable solvent (e.g., methanol) and sonicate to dissolve the Mafenide.

-

Filter the solution through a 0.45 µm syringe filter before injection.

f. Analysis:

-

Inject the standard and sample solutions into the chromatograph.

-

Identify the Mafenide peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of Mafenide in the sample by comparing the peak area with the peak area of the standard.

Thin-Layer Chromatography (TLC) for Mafenide Identification

This protocol provides a qualitative method for the identification of Mafenide.

a. Materials:

-

TLC plates pre-coated with silica gel 60 F₂₅₄.

-

Developing tank.

-

UV lamp (254 nm).

-

Capillary tubes for spotting.

-

Mafenide reference standard.

b. Reagents:

-

Developing Solvent System: A mixture of ethyl acetate, methanol, and ammonium hydroxide (e.g., in a ratio of 85:10:5 v/v/v). The solvent system may require optimization.

-

Standard Solution: Dissolve a small amount of Mafenide reference standard in methanol (e.g., 1 mg/mL).

-

Sample Solution: Prepare a solution of the sample in methanol.

c. Procedure:

-

Pour the developing solvent into the TLC tank to a depth of about 0.5 cm. Cover the tank and allow it to saturate for at least 30 minutes.

-

Using a capillary tube, spot the standard and sample solutions onto the TLC plate, about 1.5 cm from the bottom edge.

-

Allow the spots to dry completely.

-

Place the TLC plate in the developing tank and close the lid.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top edge.

-

Remove the plate from the tank and mark the solvent front.

-

Allow the plate to dry in a fume hood.

-

Visualize the spots under a UV lamp at 254 nm.

-

Calculate the Retention Factor (Rf) value for the spots: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

-

The identity of Mafenide in the sample is confirmed if the Rf value of the sample spot matches that of the standard spot.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, functional groups, and analytical methodologies for Mafenide. A thorough understanding of these aspects is fundamental for researchers and professionals involved in the development, quality control, and clinical application of this important antimicrobial agent. The provided experimental protocols offer a starting point for the analysis of Mafenide, which can be further optimized based on specific laboratory conditions and sample matrices.

References

In-Depth Pharmacological Profile of Mafenide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mafenide (α-amino-p-toluenesulfonamide) is a topical sulfonamide antibiotic primarily utilized in the management of severe burn wounds. Its role in preventing and treating bacterial infections in burn patients has been a cornerstone of burn care for decades. This technical guide provides a comprehensive overview of the pharmacological profile of Mafenide, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and key data relevant to research and development applications.

Mechanism of Action

Mafenide's primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By acting as a structural analog of para-aminobenzoic acid (PABA), Mafenide prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids, all of which are vital for bacterial DNA replication and growth. This bacteriostatic action is effective against a broad spectrum of gram-positive and gram-negative bacteria.[1][2]

Unlike other sulfonamides, Mafenide's activity is not antagonized by pus, serum, or tissue exudates, nor is it affected by the pH of the environment.[3]

Additionally, both Mafenide and its primary metabolite, p-carboxybenzenesulfonamide, are inhibitors of carbonic anhydrase.[4] This inhibition can lead to metabolic acidosis, a notable systemic side effect, particularly in patients with extensive burns or renal impairment.

Signaling Pathway: Bacterial Folic Acid Synthesis

Caption: Bacterial Folic Acid Synthesis Pathway and Mafenide's inhibitory action.

Pharmacokinetics

Mafenide is rapidly absorbed from burn surfaces and diffuses through devascularized areas.[3] It is metabolized to its primary metabolite, para-carboxybenzene sulfonamide, which is also a carbonic anhydrase inhibitor. Both the parent drug and its metabolite are excreted primarily in the urine.[3]

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed from burned surfaces | [3] |

| Metabolism | Metabolized to p-carboxybenzene sulfonamide | [3] |

| Elimination | Primarily via urine as metabolites | [3] |

| Peak Plasma Time (Cream) | 2-4 hours | [3] |

Pharmacodynamics and Antimicrobial Activity

Mafenide exhibits a broad spectrum of bacteriostatic activity against many Gram-positive and Gram-negative microorganisms, including clinically relevant pathogens in burn wound infections such as Pseudomonas aeruginosa and Staphylococcus aureus.[1][5]

| Microorganism | MIC (μg/mL) | Reference |

| Various Bacteria | 50 (Mafenide Acetate alone) | [6] |

| Various Bacteria | 12.5 (Mafenide Acetate with Copper Nanoparticles) | [6] |

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard broth microdilution methods for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of Mafenide that inhibits the visible growth of a specific bacterium.

Materials:

-

Mafenide acetate powder

-

Sterile Mueller-Hinton Broth (MHB)

-

Bacterial isolates (e.g., P. aeruginosa, S. aureus, E. coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile saline (0.85%)

-

McFarland 0.5 turbidity standard

Procedure:

-

Preparation of Mafenide Stock Solution: Prepare a stock solution of Mafenide acetate in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL. Filter-sterilize the solution.

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.

-

Add 200 µL of the Mafenide stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of Mafenide in which there is no visible growth (turbidity) as observed by the naked eye or by reading the absorbance at 600 nm on a plate reader.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Mafenide.

Cytotoxicity Assay on Human Keratinocytes

This protocol is a general guideline for assessing the cytotoxicity of Mafenide on human keratinocytes using a colorimetric assay such as the MTT assay.

Objective: To evaluate the cytotoxic effect of Mafenide on the viability of human keratinocytes in vitro.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Mafenide acetate powder

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed human keratinocytes into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment:

-

Prepare a stock solution of Mafenide acetate in sterile culture medium.

-

Perform serial dilutions of the Mafenide stock solution to achieve the desired test concentrations.

-

Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of Mafenide to the respective wells. Include a vehicle control (medium without Mafenide).

-

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a multi-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each Mafenide concentration relative to the vehicle control. Plot the cell viability against the Mafenide concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Conclusion

Mafenide remains a critical tool in the management of severe burn wounds due to its broad-spectrum antimicrobial activity and its ability to penetrate eschar. For research and development, a thorough understanding of its pharmacological profile, including its dual mechanism of action and its pharmacokinetic and pharmacodynamic properties, is essential. The provided data and experimental protocols offer a foundational guide for further investigation into the therapeutic potential and applications of Mafenide. Further research to elucidate more precise MIC values against a wider range of clinical isolates and to quantify its inhibitory effects on various carbonic anhydrase isoforms would be of significant value to the scientific community.

References

Mafenide: An In-depth Technical Guide on its Antimicrobial Spectrum Against Opportunistic Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mafenide is a topical sulfonamide antibiotic primarily utilized in the management of severe burn wounds. Its ability to penetrate eschar and exert a broad spectrum of antimicrobial activity makes it a critical agent in preventing and treating infections in this vulnerable patient population. This technical guide provides a comprehensive overview of the antimicrobial spectrum of Mafenide against clinically relevant opportunistic pathogens, details of its mechanism of action, and standardized experimental protocols for its evaluation.

Mechanism of Action

Mafenide's primary mechanism of action is the inhibition of bacterial folic acid synthesis.[1][2][3] Unlike other sulfonamides, its activity is generally not antagonized by para-aminobenzoic acid (PABA), pus, or serum.[4] It interferes with the dihydropteroate synthase enzyme, which is crucial for the conversion of PABA into dihydrofolic acid, a precursor for DNA synthesis.[5] This bacteriostatic action is effective against a wide range of both Gram-positive and Gram-negative bacteria.[2][4]

Antimicrobial Spectrum of Mafenide

Mafenide exhibits a broad spectrum of activity against numerous opportunistic pathogens commonly associated with burn wound infections.[6] Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, including strains resistant to other sulfonamides.[5][7]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro activity of Mafenide against key opportunistic pathogens, presenting Minimum Inhibitory Concentration (MIC) and zone of inhibition data where available.

| Pathogen | Test Method | Mafenide Concentration/Formulation | Result | Reference |

| Pseudomonas aeruginosa | Disk Diffusion | 5% Mafenide acetate solution | >2 mm zone of inhibition | [8][9] |

| Staphylococcus aureus | Disk Diffusion | 5% Mafenide acetate solution | >2 mm zone of inhibition | [8][9] |

| Acinetobacter baumannii | Agar Well Diffusion | Mafenide acetate | Most efficacious among tested topicals | [10] |

| Acinetobacter baumannii | Broth Dilution | Mafenide acetate | MIC: 25.00 mg/mL | [11][12] |

| Gram-positive & Gram-negative bacteria | Not Specified | Mafenide acetate | Bacteriostatic action | [4] |

| Candida species | Not Specified | Mafenide acetate | No antifungal activity | [13] |

Experimental Protocols

Standardized methods are crucial for the accurate determination of the antimicrobial spectrum of agents like Mafenide. The following are detailed protocols for commonly employed in vitro susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution

The broth dilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][14]

Materials:

-

Mafenide acetate stock solution of known concentration

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate broth media

-

Microorganism to be tested, grown to a 0.5 McFarland standard

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Perform serial two-fold dilutions of the Mafenide acetate stock solution in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control well (broth and inoculum without Mafenide) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of Mafenide in which no visible growth is observed.[14]

Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[8][9][15]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Mafenide acetate solution of a specific concentration (e.g., 5%)

-

Microorganism to be tested, grown to a 0.5 McFarland standard

-

Sterile swabs

-

Incubator

-

Calipers or ruler

Procedure:

-

Using a sterile swab, uniformly inoculate the entire surface of an MHA plate with the standardized bacterial suspension to create a lawn of growth.

-

Aseptically apply a paper disk impregnated with a known concentration of Mafenide acetate solution onto the surface of the agar.

-

Gently press the disk to ensure complete contact with the agar.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) in millimeters.[8][9] The size of the zone is indicative of the organism's susceptibility.

Visualizations

Mechanism of Action of Mafenide

Caption: Mafenide's inhibition of bacterial folate synthesis.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: General workflow for in vitro antimicrobial susceptibility testing.

Conclusion

Mafenide remains a valuable topical antimicrobial agent, particularly in the challenging environment of burn wound care. Its broad spectrum of activity against key opportunistic pathogens, including multi-drug resistant strains, underscores its clinical importance. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of Mafenide's antimicrobial efficacy, which is essential for ongoing research and the development of new therapeutic strategies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. publications.aap.org [publications.aap.org]

- 3. reference.medscape.com [reference.medscape.com]

- 4. drugs.com [drugs.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Mafenide | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. tandfonline.com [tandfonline.com]

- 8. The Effective Duration of Antimicrobial Activity of Mafenide Acetate After Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. [Effects of topical agents for burns on Acinetobacter baumannii within biofilm] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of 5% Mafenide Acetate Topical Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the preparation, quality control, and characterization of a 5% (w/v) Mafenide acetate topical solution. Mafenide acetate is a sulfonamide-type antimicrobial agent used as an adjunctive topical treatment to control bacterial infections in severe burns.

Physicochemical Properties of Mafenide Acetate

Mafenide acetate is a white, crystalline powder that is freely soluble in water. Understanding its fundamental properties is crucial for the proper formulation and handling of the topical solution.

| Property | Value | Reference |

| Chemical Name | α-amino-p-toluenesulfonamide monoacetate | |

| Molecular Formula | C₉H₁₄N₂O₄S | |

| Molecular Weight | 246.29 g/mol | |

| Solubility in Water | Freely soluble; 49 mg/mL | |

| Appearance | White, crystalline powder |

Protocol for Preparation of 5% Mafenide Acetate Topical Solution

This protocol outlines the steps for reconstituting sterile Mafenide acetate powder to yield a 5% (w/v) topical solution. Aseptic techniques must be strictly followed throughout the procedure to ensure the sterility of the final product.

2.1 Materials and Equipment

-

Active Pharmaceutical Ingredient (API): Sterile Mafenide Acetate powder (50 g)

-

Solvent: 1000 mL Sterile Water for Irrigation, USP or 0.9% Sodium Chloride Irrigation, USP

-

Container: Sterile container with a minimum capacity of 1000 mL

-

Mixing Equipment: Sterile magnetic stirrer and stir bar or other suitable sterile mixing apparatus

-

Filtration (optional but recommended): Sterile 0.22 micron filter

-

Personal Protective Equipment (PPE): Sterile gloves, lab coat, safety glasses

-

Environment: Laminar flow hood or cleanroom facility

2.2 Preparation Workflow

Caption: Workflow for the preparation and storage of 5% Mafenide acetate topical solution.

2.3 Step-by-Step Procedure

-

Solvent Preparation: Under aseptic conditions, accurately measure and transfer 1000 mL of either Sterile Water for Irrigation, USP or 0.9% Sodium Chloride Irrigation, USP into a sterile container.

-

Reconstitution: Aseptically add the entire 50 g quantity of sterile Mafenide acetate powder to the solvent in the container.

-

Dissolution: Mix the contents using a sterile magnetic stirrer or other appropriate equipment until the Mafenide acetate powder is completely dissolved. The resulting solution will have a concentration of 5% w/v.

-

Sterile Filtration (Recommended): For enhanced sterility assurance, filter the reconstituted solution through a sterile 0.22 micron filter into the final sterile storage container.

-

Storage: Store the reconstituted solution in unopened containers at 20° to 25°C (68° to 77°F). The solution may be held for up to 28 days if stored in unopened containers.

-

In-Use Stability: Once a container is opened, any unused portion of the solution should be discarded after 48 hours.

Quality Control Protocols

The following quality control tests should be performed to ensure the prepared solution meets the required specifications.

3.1 Specifications

| Parameter | Specification |

| Appearance | Clear, colorless solution |

| pH | As per USP monograph |

| Assay (Mafenide Acetate) | 98.0% - 102.0% of the labeled amount |

| Osmolality | Approximately 340 mOsm/kg |

| Sterility | Must meet sterility test requirements |

3.2 Experimental Protocols

3.2.1 pH Measurement

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Transfer an aliquot of the 5% Mafenide acetate solution into a clean beaker.

-

Immerse the pH electrode in the solution and record the stable pH reading.

3.2.2 Assay by High-Performance Liquid Chromatography (HPLC)

This method determines the concentration of Mafenide acetate in the solution.

-

Mobile Phase: Prepare a filtered and degassed mixture of an ion-pairing solution (6.8 g of monobasic potassium phosphate and 1.0 g of sodium 1-hexanesulfonate in 1000 mL of water, adjusted to a pH of 2.5 with phosphoric acid) and acetonitrile (9:1).

-

Standard Preparation: Accurately weigh and dissolve approximately 25 mg of USP Mafenide Acetate RS in the Mobile Phase in a 25-mL volumetric flask.

-

Assay Preparation: Transfer a volume of the topical solution equivalent to about 25 mg of Mafenide acetate to a 25-mL volumetric flask. Dilute to volume with the Mobile Phase and mix.

-

Chromatographic System:

-

Column: C18, 4.6-mm x 15-cm; 5-µm packing.

-

Flow Rate: 1.5 mL/min.

-

Detection: UV, 268 nm.

-

-

Procedure: Inject equal volumes (e.g., 20 µL) of the Standard preparation and the Assay preparation into the chromatograph. Record the peak responses and calculate the quantity of Mafenide acetate.

3.2.3 Osmolality Measurement

-

Use a calibrated osmometer (freezing point depression method is common).

-

Transfer a suitable volume of the 5% Mafenide acetate solution into a sample tube.

-

Place the tube in the osmometer and initiate the measurement cycle.

-

Record the osmolality reading in mOsm/kg. The expected value is approximately 340 mOsm/kg.

Mechanism of Action

Mafenide acetate exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase in bacteria. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and subsequent bacterial growth and replication.

Caption: Mafenide acetate's mechanism of action via inhibition of bacterial folic acid synthesis.

Safety Precautions

-

Mafenide acetate and its metabolite can inhibit carbonic anhydrase, which may lead to metabolic acidosis. Close monitoring of the patient's acid-base balance is necessary.

-

Adverse reactions can include pain or a burning sensation upon application and hypersensitivity reactions.

-

The solution is for topical use only and must not be injected.

Application Note: HPLC-UV Method for Quantification of Mafenide in Solution

Abstract

This application note details a precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of Mafenide. This method is applicable for the determination of Mafenide in various solution-based formulations. The described protocol has been synthesized from validated methods and is suitable for routine quality control and research applications.

Introduction

Mafenide is a sulfonamide antibiotic used to prevent infection in severe burns. Accurate quantification of Mafenide in pharmaceutical solutions is crucial for ensuring product quality, stability, and proper dosage. This document provides a detailed protocol for an HPLC-UV method that is simple, specific, and reproducible for the determination of Mafenide. The method has been validated in accordance with ICH guidelines, demonstrating its suitability for its intended purpose.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 or C8 analytical column is required. Data acquisition and processing are performed using appropriate chromatography software.

Chemicals and Reagents

-

Mafenide Acetate Reference Standard (USP)

-

Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade

-

Methanol, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Water, HPLC or Milli-Q grade

-

Phosphoric Acid, HPLC grade

Chromatographic Conditions

Two exemplary chromatographic systems are presented below, derived from established methods.

Method 1: For Semi-Solid Dosage Forms (Adapted)[1]

-

Column: Xterra RP18, 4.6 x 250 mm, 5.0 µm[1]

-

Mobile Phase: Potassium phosphate monobasic buffer (pH 2.5 ± 0.05) : Methanol (87:13 v/v)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 267 nm[1]

-

Column Temperature: Ambient

-

Retention Time: Approximately 2.85 minutes[1]

Method 2: For Film-Forming Spray Formulation (Adapted)[2]

-

Column: InertSustain C8, 4.6 x 250 mm, 5 µm[2]

-

Mobile Phase: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) : Methanol (85:15 v/v)[2]

-

Flow Rate: 0.8 mL/min[2]

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 222 nm[2]

-

Column Temperature: Ambient

Experimental Protocols

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Mafenide Acetate Reference Standard and transfer it to a 25 mL volumetric flask.[1] Add about 15 mL of the diluent (mobile phase is often a suitable diluent) and sonicate to dissolve.[1] Dilute to the mark with the diluent and mix well.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5-150 µg/mL).

Preparation of Sample Solutions

The sample preparation will vary depending on the formulation. For a simple aqueous solution, a direct dilution with the mobile phase may be sufficient. For more complex matrices, extraction or filtration steps may be necessary.

-

Accurately measure a volume of the Mafenide solution.

-

Dilute the sample with the mobile phase to a final concentration within the calibration range of the assay.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Results and Discussion

The performance of the HPLC-UV method for Mafenide quantification has been evaluated based on several validation parameters according to ICH guidelines. A summary of the quantitative data from various validated methods is presented below.

Data Presentation

Table 1: Summary of Chromatographic Conditions and Performance

| Parameter | Method A | Method B | Method C |

| Column | Xterra RP18 (4.6 x 250mm, 5µm)[1] | InertSustain C8 (4.6 x 250mm, 5µm)[2] | Eclipse XDB-Phenyl (250 x 4.6mm, 5µm)[3] |

| Mobile Phase | KH₂PO₄ buffer (pH 2.5):Methanol (87:13)[1] | 10mM KH₂PO₄:Methanol (85:15)[2] | 0.1% TFA in Water:Methanol (10:90)[3] |

| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min[2] | 1.0 mL/min[3] |

| UV Wavelength | 267 nm[1] | 222 nm[2] | 245 nm[3] |

| Retention Time | 2.852 min[1] | Not Specified | 3.3 min[3] |

Table 2: Summary of Method Validation Data

| Parameter | Method A[1] | Method B[2] | Method C[3] |

| Linearity Range | 50-150% of target (1000µg/ml) | 5-25 ppm | 50-150 µg/ml |

| Correlation Coefficient (R²) | 0.9998 | 0.9995 | Not Specified |

| Precision (%RSD) | < 1% | < 2% | Not Specified |

| Accuracy (% Recovery) | Not Specified | 98-102% | Not Specified |

| LOD | Not Specified | 19 ng/mL | Not Specified |

| LOQ | Not Specified | 58 ng/mL | Not Specified |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for Mafenide quantification.

Logical Relationship of Method Validation Parameters

References

Application of Mafenide in the Management of Pseudomonas aeruginosa Biofilms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mafenide for treating biofilms formed by the opportunistic pathogen Pseudomonas aeruginosa. This document includes a summary of quantitative data on its efficacy, detailed experimental protocols for in vitro biofilm assessment, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Pseudomonas aeruginosa is a formidable pathogen, notorious for its ability to form biofilms, which are structured communities of bacterial cells encased in a self-produced polymeric matrix. This biofilm mode of growth confers significant protection against conventional antimicrobial agents and the host immune system, making infections difficult to eradicate. Mafenide, a sulfonamide antibiotic, has been utilized primarily as a topical agent for preventing and treating burn wound infections, which are frequently colonized by P. aeruginosa. This document explores the specific application of Mafenide in combating P. aeruginosa biofilms.

Data Presentation: Efficacy of Mafenide Against P. aeruginosa Biofilms

The following tables summarize the quantitative data from a study by Zimmermann et al. (2024) evaluating the efficacy of 5% Mafenide acetate against P. aeruginosa biofilms.

Table 1: Reduction of P. aeruginosa Biofilm Formation by Mafenide Acetate [1]

| Treatment Time | Mean Absorbance (Control) | Mean Absorbance (5% Mafenide Acetate) | Percentage Reduction |

| 15 minutes | 0.69 ± 0.25 | 0.59 ± 0.24 | ~14.5% |

| 24 hours | 0.36 ± 0.30 | 0.21 ± 0.11 | ~41.7% |

Table 2: Reduction in Viable P. aeruginosa within Biofilms by Mafenide Acetate [1]

| Treatment Time | Log₁₀ CFU Reduction (vs. Control) |

| 15 minutes | 0.07 |

| 24 hours | 1.36 |

Table 3: Reduction of Planktonic P. aeruginosa by Mafenide Acetate [1]

| Treatment Time | Log₁₀ CFU Reduction (vs. Control) |

| 15 minutes | 1.23 |

Note on Minimum Biofilm Eradication Concentration (MBEC): Extensive literature searches did not yield a specific Minimum Biofilm Eradication Concentration (MBEC) value for Mafenide against Pseudomonas aeruginosa. The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a mature biofilm. While methods for determining MBEC are established, specific data for Mafenide is not readily available in the reviewed scientific literature.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of Mafenide against P. aeruginosa biofilms in vitro.

Protocol 1: P. aeruginosa Biofilm Formation and Quantification using Crystal Violet Assay

This protocol is adapted from standard methodologies for in vitro biofilm quantification.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1, ATCC 27853)

-

Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth

-

Sterile 96-well flat-bottom polystyrene microtiter plates

-

Mafenide acetate stock solution (sterilized)

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Glacial acetic acid

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of P. aeruginosa into 5 mL of TSB or LB broth.

-

Incubate overnight at 37°C with shaking (200 rpm).

-

The following day, dilute the overnight culture in fresh broth to an OD₆₀₀ of 0.05-0.1.

-

-

Biofilm Formation:

-

Dispense 180 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate.

-

Add 20 µL of the desired concentration of Mafenide acetate solution or a vehicle control.

-

Include wells with sterile broth only as a negative control.

-

Incubate the plate statically at 37°C for 24-48 hours.

-

-

Crystal Violet Staining:

-

Carefully aspirate the planktonic bacteria and media from each well.

-

Gently wash the wells twice with 200 µL of sterile PBS to remove loosely attached cells.

-

Invert the plate and tap gently on a paper towel to remove excess PBS.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

-

Air dry the plate completely.

-

-

Quantification:

-

Add 200 µL of 30% glacial acetic acid to each well to solubilize the bound crystal violet.

-

Incubate for 15 minutes at room temperature.

-

Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Protocol 2: Determination of Viable Cell Counts within Biofilms

This protocol determines the number of viable bacteria remaining in a biofilm after treatment.

Materials:

-

Established P. aeruginosa biofilms in a 96-well plate (from Protocol 1, step 2)

-

Mafenide acetate solutions at various concentrations

-

Sterile PBS

-

Sterile 0.1% Triton X-100 or a sonicator

-

Tryptic Soy Agar (TSA) plates

-

Sterile dilution tubes

Procedure:

-

Biofilm Treatment:

-

Prepare mature biofilms as described in Protocol 1 (steps 1 and 2).

-

After the incubation period, remove the planktonic media and gently wash the wells with PBS.

-

Add 200 µL of Mafenide acetate solution at the desired concentrations (or control solution) to the wells.

-

Incubate for the desired treatment time (e.g., 15 minutes, 24 hours) at 37°C.

-

-

Biofilm Disruption:

-

Aspirate the treatment solution and wash the wells with PBS.

-

Add 200 µL of sterile PBS or 0.1% Triton X-100 to each well.

-

Disrupt the biofilm by vigorous pipetting or by sonicating the microplate for 5-10 minutes.

-

-

Serial Dilution and Plating:

-

Perform serial 10-fold dilutions of the disrupted biofilm suspension in sterile PBS.

-

Plate 100 µL of the appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Colony Forming Unit (CFU) Enumeration:

-

Count the colonies on the plates and calculate the CFU/mL for the original biofilm suspension.

-

Results are often expressed as a log₁₀ reduction in CFU compared to the untreated control.

-

Signaling Pathways and Experimental Workflow

Quorum Sensing in Pseudomonas aeruginosa

P. aeruginosa utilizes a complex cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation. The two primary QS systems are the las and rhl systems. While there is no direct evidence in the reviewed literature that Mafenide's antibiofilm activity is mediated through the inhibition of these specific pathways, understanding them is crucial for researchers investigating novel antibiofilm strategies.

Caption: Hierarchical relationship of the las and rhl quorum-sensing systems in P. aeruginosa.

Experimental Workflow for Assessing Antibiofilm Agents

The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like Mafenide against bacterial biofilms.

Caption: A generalized workflow for in vitro testing of antibiofilm agents.

Conclusion

Mafenide demonstrates in vitro activity against Pseudomonas aeruginosa biofilms, reducing both biofilm mass and the number of viable bacteria, particularly over longer treatment durations. The provided protocols offer standardized methods for researchers to further investigate the antibiofilm properties of Mafenide and other compounds. While the precise mechanism of Mafenide's action on biofilms is not fully elucidated, and specific data such as the MBEC are lacking in the current literature, its established clinical use in preventing and treating P. aeruginosa infections in burn wounds underscores its relevance in combating this resilient pathogen. Further research is warranted to determine the MBEC of Mafenide and to explore its potential effects on bacterial signaling pathways that govern biofilm formation.

References

Application Notes and Protocols for Mafenide Acetate Solution in Wound Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mafenide acetate is a topical sulfonamide antimicrobial agent widely employed in the management of burn wounds to prevent and treat bacterial infections.[1][2] Its ability to penetrate eschar and exert a broad spectrum of activity against both Gram-positive and Gram-negative bacteria makes it a valuable therapeutic option.[2][3] These application notes provide detailed protocols for the use of Mafenide acetate solution in various wound models, along with a summary of its antimicrobial efficacy and mechanism of action.

Mechanism of Action

Mafenide acetate's primary mechanism of action is the inhibition of bacterial folic acid synthesis.[3] It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.[3] This disruption of the folic acid pathway ultimately inhibits the synthesis of nucleic acids, leading to bacteriostasis.[1][3]

Quantitative Data Summary

The antimicrobial efficacy of Mafenide acetate solution has been evaluated in various in vitro and ex vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Antimicrobial Efficacy of Mafenide Acetate Solution against Planktonic Bacteria

| Organism | Concentration | Exposure Time | Log₁₀ Reduction | Reference |

| Pseudomonas aeruginosa | 5% | 15 min | 1.23 | [1] |

| Staphylococcus aureus | 5% | 24 hours | >2 (Zone of Inhibition >2mm) | [4] |

| Pseudomonas aeruginosa | 5% | 24 hours | >2 (Zone of Inhibition >2mm) | [4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 5% | 24 hours | No significant activity | [5] |

| Methicillin-susceptible Staphylococcus aureus (MSSA) | 5% | 24 hours | ~2 | [5] |

| Vancomycin-resistant Enterococcus faecalis (VRE) | 5% | 24 hours | ~3 | [5] |

Table 2: Antimicrobial Efficacy of Mafenide Acetate Solution against Biofilms

| Organism | Concentration | Exposure Time | Log₁₀ Reduction | Reference |

| Pseudomonas aeruginosa | 5% | 15 min | 0.07 | [1] |

| Pseudomonas aeruginosa | 5% | 24 hours | 1.36 | [1] |

Table 3: Efficacy of Mafenide Acetate Solution in an Ex Vivo Human Skin Wound Model

| Organism | Concentration | Treatment Duration | Log₁₀ Reduction | Reference |

| Pseudomonas aeruginosa | 5% | 22 hours | 3.6 | [1][3] |

Table 4: In Vivo Efficacy of Mafenide Acetate Solution in a Rat Burn Model

| Parameter | Concentration | Treatment Duration | Outcome | Reference |

| Bacterial Control | 5% | 48 hours | Reduction to <10⁵ bacteria/gram of tissue | [6] |

| Skin Graft Survival (P. aeruginosa contaminated) | 2.5% | 7 days | Improved graft survival | [7] |

| Skin Graft Survival (P. aeruginosa contaminated) | 2.5% | 14 days | Increased cytotoxicity and graft loss | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these studies.

Protocol 1: Preparation of Mafenide Acetate Solution

This protocol describes the standard procedure for reconstituting Mafenide acetate powder for topical use.

Materials:

-

Sterile Mafenide acetate powder (50 g packet)

-

1000 mL Sterile Water for Irrigation, USP or 0.9% Sodium Chloride Irrigation, USP

-

Sterile container for mixing

Procedure:

-

Observe aseptic techniques throughout the preparation process.

-

Empty the entire contents of the 50 g Mafenide acetate powder packet into a suitable sterile container.[8]

-

Add 1000 mL of Sterile Water for Irrigation or 0.9% Sodium Chloride Irrigation to the container.[8]

-

Mix the solution until the powder is completely dissolved.[8] This will result in a 5% (w/v) solution.

-

For a 2.5% solution, dissolve 50 g of powder in 2000 mL of sterile diluent.

-

The reconstituted solution can be stored in unopened containers for up to 28 days.[8] Once a container is opened, any unused portion should be discarded after 48 hours.[8]

-

Store the reconstituted solution at 20° to 25°C.[8]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Suspension Assay

This protocol is based on the quantitative suspension method to evaluate the antimicrobial efficacy of Mafenide acetate solution against planktonic bacteria.[9]

Materials:

-

Mafenide acetate solution (e.g., 5%)

-

Bacterial suspension (e.g., P. aeruginosa at 1.5 x 10⁶ CFU/mL)

-

Tryptic Soy Broth (TSB)

-

Tryptic Soy Agar (TSA) plates

-

Sterile test tubes

-

Incubator at 37°C

Procedure:

-

Prepare a bacterial suspension of the test organism to a concentration of 1.5 x 10⁶ CFU/mL.

-

In a sterile test tube, add 900 µL of the Mafenide acetate solution.

-

Add 100 µL of the bacterial suspension to the test tube.[9]

-

Incubate the mixture for the desired contact time (e.g., 15 minutes) at 37°C.[9]

-

Following incubation, prepare serial dilutions of the mixture in TSB.

-

Plate the dilutions onto TSA plates.

-

Incubate the plates at 37°C for 24 hours.

-

Count the number of colony-forming units (CFU) to determine the number of surviving bacteria.

-

Calculate the log₁₀ reduction compared to an untreated control.

Protocol 3: Ex Vivo Human Skin Wound Model

This protocol outlines a general procedure for an ex vivo human skin wound model to assess the antimicrobial activity of Mafenide acetate solution.

Materials:

-

Fresh human skin explants

-

Mafenide acetate solution

-

Sterile wound dressings (e.g., gauze)

-

Bacterial culture of the test organism

-

Culture medium

-

Biopsy punch (e.g., 2 mm)

-

Incubator

Procedure:

-

Obtain fresh human skin and prepare explants.

-

Create partial-thickness wounds on the epidermal side of the skin explants using a biopsy punch.[10]

-

Inoculate the wounds with a known concentration of the test bacteria (e.g., P. aeruginosa).

-

Saturate a sterile dressing with the Mafenide acetate solution.

-

Apply the saturated dressing to the inoculated wound.

-

Culture the skin explants at an air-liquid interface.[11]

-

After the desired treatment period (e.g., 22 hours), harvest the tissue.

-

Homogenize the tissue and perform quantitative bacteriology to determine the bacterial load.

-

Histological analysis can also be performed to assess wound healing parameters.

Protocol 4: In Vivo Rat Burn Wound Model

This protocol provides a general framework for an in vivo rat burn model to evaluate the efficacy of Mafenide acetate solution. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

-

Sprague-Dawley rats

-

Anesthetics (e.g., ketamine/xylazine)

-

Device for creating a consistent burn (e.g., heated brass comb, water bath)

-

Mafenide acetate solution

-

Sterile wound dressings

-

Bacterial culture for wound inoculation

Procedure:

-

Anesthetize the rat using an approved anesthetic protocol.[12]

-

Shave the dorsal surface of the rat.[12]

-

Create a standardized partial-thickness or full-thickness burn wound. A common method involves exposing a defined area of the skin to heated water (e.g., 100°C for a few seconds).[13]

-

Inoculate the burn wound with a suspension of the test organism (e.g., P. aeruginosa).

-